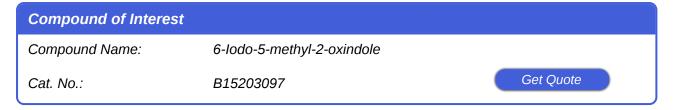


Application Notes and Protocols for 6-lodo-5methyl-2-oxindole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-lodo-5-methyl-2-oxindole is a substituted oxindole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The oxindole core is a privileged structure, forming the basis of several approved drugs and clinical candidates.[1][2] The strategic placement of a methyl group at the 5-position and an iodine atom at the 6-position suggests its potential as a modulator of key biological processes. Halogenated, particularly iodinated, heterocycles have demonstrated potent and selective inhibitory activity against various protein kinases.

This document provides a detailed experimental protocol for evaluating the potential of **6-lodo-5-methyl-2-oxindole** as a kinase inhibitor, focusing on Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle and a validated target in oncology.[3][4][5]

Chemical Properties



| Property | Value | |
|-------------------|--------------------------------|--|
| Molecular Formula | C₀H₀INO | |
| Molecular Weight | 273.07 g/mol | |
| CAS Number | 1823333-29-4 | |
| Appearance | Off-white to pale yellow solid | |
| Storage | 2-8°C, protected from light | |

Hypothesized Biological Activity: Kinase Inhibition

The 2-oxindole scaffold is a well-established pharmacophore for the inhibition of protein kinases.[1] The substitution pattern of **6-lodo-5-methyl-2-oxindole** makes it a candidate for targeting the ATP-binding pocket of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), both of which are implicated in cancer progression.[6][7][8] This protocol will focus on the evaluation of its inhibitory activity against CDK2.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for **6-lodo-5-methyl-2-oxindole** as a CDK2 inhibitor for illustrative purposes. Actual values must be determined experimentally.

| Assay Type | Target | Parameter | 6-lodo-5- methyl-2- oxindole | Roscovitine (Control) |
|-------------------------------|--------------------------------|-----------|------------------------------------|--------------------------|
| In Vitro Kinase Assay | CDK2/Cyclin A | IC50 | 85 nM | 150 nM |
| Cellular Antiproliferation | MCF-7 (Breast Cancer) | Gl50 | 0.5 μΜ | 1.2 μΜ |
| Cellular Target Engagement | p-Rb (Ser807/811) Levels | EC50 | 0.7 μΜ | 1.5 μΜ |



Experimental Protocols Protocol 1: In Vitro CDK2/Cyclin A Kinase Assay

This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of **6-lodo-5-methyl-2-oxindole** against the CDK2/Cyclin A complex. The assay measures the amount of ATP remaining after the kinase reaction.

Materials:

- Recombinant human CDK2/Cyclin A complex
- Histone H1 protein (substrate)
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 6-lodo-5-methyl-2-oxindole (test compound)
- Roscovitine (positive control inhibitor)
- DMSO
- 384-well white plates
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation:
 - Prepare a 10 mM stock solution of 6-lodo-5-methyl-2-oxindole and Roscovitine in 100% DMSO.
 - Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀
 determination (e.g., from 10 mM to 1 nM).



• Prepare a final 100X working solution for each concentration.

Assay Setup:

- \circ Add 1 μ L of the diluted test compound or control to the wells of a 384-well plate. For the "no inhibitor" control, add 1 μ L of DMSO.
- Prepare the enzyme solution by diluting the CDK2/Cyclin A complex in kinase buffer to the desired concentration (empirically determined, e.g., 2-5 ng/μL).
- Add 2 μL of the diluted enzyme to each well, except for the "no enzyme" blank wells.
- \circ Prepare the substrate/ATP mix by diluting Histone H1 and ATP in kinase buffer. The final concentration in the reaction should be optimized (e.g., 2.5 mg/mL Histone H1 and 100 μ M ATP).
- Initiate the kinase reaction by adding 2 μL of the substrate/ATP mix to each well.

Incubation:

Incubate the plate at room temperature for 60 minutes.

Detection:

- Add 5 μL of ADP-Glo™ Reagent to each well.
- Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
- Add 10 μL of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
- Read the luminescence on a plate reader.

Data Analysis:

Subtract the "no enzyme" background from all readings.



- Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Antiproliferation Assay

This protocol measures the effect of **6-lodo-5-methyl-2-oxindole** on the proliferation of a cancer cell line (e.g., MCF-7).

Materials:

- MCF-7 human breast cancer cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
- 6-lodo-5-methyl-2-oxindole
- Roscovitine
- DMSO
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- 96-well clear-bottom plates
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

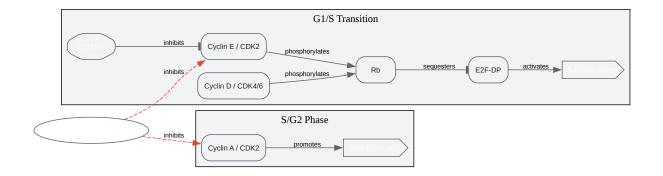
- Cell Seeding:
 - $\circ~$ Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 μL of culture medium.



- Incubate for 24 hours to allow for cell attachment.
- · Compound Treatment:
 - Prepare serial dilutions of 6-lodo-5-methyl-2-oxindole and Roscovitine in culture medium from DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.
 - Remove the old medium from the cells and add 100 μL of the medium containing the test compounds or controls. Include a "vehicle control" with DMSO only.
- Incubation:
 - Incubate the cells for 72 hours.
- MTS Assay:
 - Add 20 μL of MTS reagent to each well.
 - Incubate for 1-4 hours at 37°C until a color change is visible.
 - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (medium only).
 - Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizations

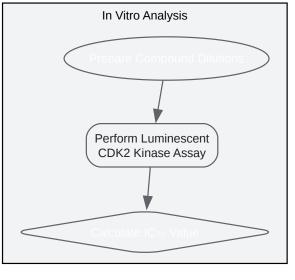


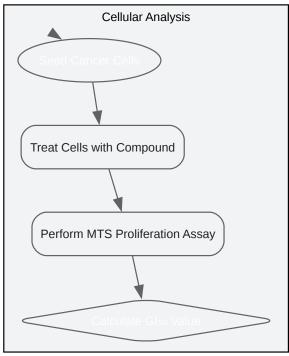


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Caption: Simplified CDK2 signaling pathway in cell cycle progression.







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Caption: Workflow for evaluating **6-lodo-5-methyl-2-oxindole** as a kinase inhibitor.

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